4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-N-(1-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-N-(1-phenylethyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.10243389 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an allosteric modulator , influencing enzyme activity and cellular pathways. For instance, its structural analogs have shown interactions with key amino acids in enzyme binding pockets, which disrupt metabolic pathways essential for pathogen survival .
Antimicrobial Activity
Studies have demonstrated that the compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including protozoan parasites responsible for diseases such as malaria and leishmaniasis. The compound's effectiveness was evaluated using the MTT assay to determine cytotoxicity against infected cells. Results indicated an EC50 (half-maximal effective concentration) below 10 μM for several tested strains .
Case Studies
- Leishmaniasis : In a study involving intracellular amastigotes of Leishmania panamensis, the compound showed promising antileishmanial activity. Infected human cells treated with the compound displayed reduced parasite viability compared to untreated controls. This suggests that the compound could be a candidate for further development in treating leishmaniasis .
- Malaria : Another study assessed the antiplasmodial activity of similar compounds derived from the thiazole scaffold. These compounds were effective in inhibiting Plasmodium falciparum growth in vitro, highlighting the potential of thiazole derivatives in malaria treatment .
Toxicity and Safety Profile
While the antimicrobial efficacy is notable, understanding the toxicity profile is crucial for therapeutic applications. Preliminary studies indicate that the compound may exhibit low toxicity in mammalian cells at therapeutic concentrations, but further investigations are needed to establish a comprehensive safety profile.
Research Findings Summary
Study | Pathogen | Activity Observed | EC50 Value |
---|---|---|---|
Leishmaniasis | Leishmania panamensis | Significant reduction in viability | < 10 μM |
Malaria | Plasmodium falciparum | Inhibition of growth | < 10 μM |
Propriétés
IUPAC Name |
4-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-(1-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13(14-5-3-2-4-6-14)21-19(24)15-7-9-16(10-8-15)22-20-23-17-11-28(25,26)12-18(17)27-20/h2-10,13,17-18H,11-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOLKJOONOEYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4CS(=O)(=O)CC4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.